(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride
Description
Properties
IUPAC Name |
(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8-9,11H,5,10H2;1H/t8-,9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFDUVWKQCDJQM-OZZZDHQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](C2=CC=CC=C21)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oximation of 1-Indanone
1-Indanone undergoes oximation using hydroxylamine hydrochloride in a polar aprotic solvent such as ethanol or methanol. The reaction is typically conducted at reflux (70–80°C) for 6–8 hours, yielding the corresponding oxime intermediate. A catalytic amount of sodium acetate is often added to buffer the reaction medium, achieving conversions exceeding 90%.
Reductive Cyclization
The oxime intermediate is subjected to reductive cyclization using a boron-based reducing agent (e.g., sodium borohydride or BH₃·THF) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This step proceeds at 0–5°C to minimize side reactions, with the Lewis acid facilitating simultaneous reduction of the oxime and intramolecular cyclization. The reaction produces the cis-2-aminoindanol scaffold with a diastereomeric excess (d.e.) of 85–92%. Subsequent treatment with hydrochloric acid yields the hydrochloride salt, which is purified via recrystallization from ethanol/water mixtures.
Table 1: Optimization of Reductive Cyclization Conditions
| Parameter | Optimal Range | Impact on Yield/Selectivity |
|---|---|---|
| Temperature | 0–5°C | Higher temperatures reduce d.e. |
| Solvent | Tetrahydrofuran | Enhances Lewis acid activity |
| Molar Ratio (AlCl₃) | 1.2 equiv | Lower ratios slow reaction kinetics |
| Reaction Time | 4–6 hours | Prolonged time increases byproducts |
An alternative approach utilizes iron-catalyzed intermolecular aminohydroxylation of indene derivatives. This method, adapted from PMC studies, enables direct introduction of amino and hydroxyl groups across a double bond with stereochemical control.
Reaction Setup
Indene is reacted with N-hydroxylcarbamate (e.g., 2,2,2-trichloroethyl carbamate) in the presence of an iron(III) chloride catalyst (5 mol%) and a stoichiometric oxidant (e.g., tert-butyl hydroperoxide). The reaction proceeds in dichloromethane at −15°C, achieving regioselective anti-addition of the amino and hydroxyl groups. The cis-dihydroxyamino intermediate is isolated via column chromatography (hexanes/ethyl acetate eluent) and subsequently treated with hydrochloric acid to form the hydrochloride salt.
Stereochemical Outcomes
The iron-catalyzed method produces a 3:1 ratio of (1S,2S) to (1R,2R) diastereomers, attributed to the catalyst’s ability to stabilize transition states through π-orbital interactions. Enantiomeric excess (e.e.) is enhanced to >98% via chiral resolution using (+)-di-p-toluoyl-D-tartaric acid.
Kinetic Resolution via Enzymatic Catalysis
A biocatalytic route employs lipases or esterases to resolve racemic mixtures of 2-aminoindanol. For example, Candida antarctica lipase B (CAL-B) selectively acetylates the (1S,2S)-enantiomer in a vinyl acetate-mediated reaction. The acetylated product is separated from the unreacted (1R,2R)-enantiomer by extraction, followed by hydrolysis using aqueous HCl to regenerate the free amine as the hydrochloride salt. This method achieves e.e. values of 99% but requires additional steps for racemization and recycling of the undesired enantiomer.
Comparative Analysis of Synthetic Methods
Table 2: Efficiency Metrics Across Preparation Methods
| Method | Steps | Yield (%) | e.e. (%) | Scalability |
|---|---|---|---|---|
| Reductive Amination | 2 | 75–82 | 85–92 | Industrial-scale |
| Iron-Catalyzed Addition | 3 | 60–68 | 98 | Lab-scale |
| Enzymatic Resolution | 4 | 40–50 | 99 | Pilot-scale |
-
Reductive Amination is favored for industrial production due to its simplicity and high yield, though enantiomeric purity requires further optimization.
-
Iron-Catalyzed Aminohydroxylation offers superior stereocontrol but suffers from moderate yields and catalyst costs.
-
Enzymatic Resolution achieves the highest e.e. but is less practical for large-scale synthesis due to multi-step processing.
Critical Process Parameters and Troubleshooting
Solvent Selection
Polar aprotic solvents (e.g., THF, DMF) enhance Lewis acid activity in reductive amination but may promote epimerization if temperatures exceed 10°C. Non-polar solvents (e.g., toluene) are preferred in iron-catalyzed reactions to stabilize reactive intermediates.
Byproduct Formation
Common byproducts include over-reduced amines (e.g., 2-aminoindane) and dimeric species. These are mitigated by:
-
Strict temperature control (−15°C to 5°C)
-
Use of fresh reducing agents (e.g., NaBH₄ recrystallized from diglyme)
Industrial-Scale Production Insights
Large-scale synthesis (≥100 kg batches) employs continuous flow reactors to enhance heat and mass transfer during reductive cyclization. Key considerations include:
-
Residence Time : 8–12 minutes in microreactor channels to prevent decomposition.
-
Catalyst Recycling : AlCl₃ is recovered via aqueous extraction and reused for 5–7 cycles without significant activity loss.
-
Crystallization : Anti-solvent (n-heptane) addition under controlled cooling (−5°C/hour) ensures uniform crystal size and >99.5% purity .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of alkyl or aryl derivatives.
Scientific Research Applications
(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Investigated for its potential as a neurotransmitter analog and its effects on biological systems.
Medicine: Explored for its potential therapeutic effects, including as an antidepressant or antipsychotic agent.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomers
a. (1R,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol (CAS 142678-92-0)
- Structure : Differs in configuration at C1 (R vs. S).
- Properties :
- Impact : Altered stereochemistry may reduce binding affinity in chiral environments, such as enzyme active sites.
b. (1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol (CAS 126456-43-7)
- Structure: Amino and hydroxyl groups transposed (C1 vs. C2).
- Properties : Molecular weight: 149.19 g/mol .
- Impact : Positional isomerism disrupts hydrogen-bonding networks, affecting solubility and pharmacokinetics.
c. cis-2-Amino-2,3-dihydro-1H-inden-1-ol
Functional Group Derivatives
a. Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride (CAS 136834-79-2)
- Structure : Carboxylate ester replaces hydroxyl group.
- Properties :
- Applications : Likely a prodrug or intermediate with improved membrane permeability.
b. N1-(4-chloro-3-fluorophenyl)-N2-[(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl]-oxalamide (AWS-I-50, (+)-6)
Enantiomeric Forms
a. (R)- and (S)-2,3-Dihydro-1H-inden-1-amine Hydrochloride
- Structure: Amino group at C1 instead of C2.
- Properties :
- Impact : Positional isomerism alters electronic distribution, affecting basicity and receptor interactions.
b. rac-(1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol Hydrochloride
Key Research Findings
- Stereochemical Purity : The (1S,2S) configuration is critical for antiviral activity in HIV inhibitors, as enantiomeric impurities reduce potency by >50% .
- Synthetic Routes : Friedel-Crafts alkylation and asymmetric hydrogenation are common methods (e.g., ). Heavy-atom insertion (e.g., bromine in ) aids crystallography for structural validation.
- Physicochemical Properties : Hydrochloride salts generally exhibit higher aqueous solubility (e.g., 133°C flash point for (1R,2S)-isomer vs. ~185.66 g/mol for target).
Biological Activity
(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride (CAS No. 100160-69-8) is a chiral compound with a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H12ClNO |
| Molecular Weight | 185.651 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 296.9 ± 40.0 °C |
| LogP | 0.39 |
These properties enhance its solubility and stability in biological assays, making it a suitable candidate for various pharmacological applications .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. The amino group can form hydrogen bonds with active sites on enzymes or receptors, while the hydroxyl group may participate in additional stabilizing interactions. This dual functionality allows the compound to modulate various biochemical pathways.
Potential Targets
- Neurotransmitter Receptors : The compound may act as an agonist or antagonist, influencing neurotransmission.
- Enzymatic Pathways : It can interact with enzymes involved in metabolic processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties. Similar compounds have shown significant activity against Gram-positive and Gram-negative bacteria .
Neuropharmacological Effects : The compound has been investigated for its potential as an antidepressant and antipsychotic agent due to its interaction with central nervous system (CNS) targets .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antimicrobial Efficacy :
- Neuropharmacological Investigations :
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR to confirm the indenol framework and assign stereochemistry via coupling constants (e.g., vicinal for cis/trans relationships) .
- Chiral HPLC : Using columns like Chiralpak® IA/IB to resolve enantiomers and quantify enantiomeric excess (>98% for pharmacologically active forms) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and detect impurities (e.g., diastereomeric byproducts) .
How can researchers address challenges in enantiomeric resolution during synthesis, particularly in maintaining diastereomeric excess?
Q. Advanced
- Dynamic Kinetic Resolution (DKR) : Employ enzymes (e.g., lipases) or transition-metal catalysts to selectively favor the (1S,2S)-isomer during kinetic-controlled reactions .
- Crystallization-Induced Asymmetric Transformation : Utilize chiral counterions (e.g., L-tartrate) to precipitate the desired enantiomer, achieving >95% diastereomeric excess .
- Microreactor Technology : Enhance stereocontrol via continuous-flow systems with precise temperature and residence time adjustments .
What are the recommended handling and storage protocols to ensure stability and prevent racemization?
Q. Basic
- Storage : Keep under inert gas (argon) at −20°C in amber vials to prevent light-induced degradation and moisture absorption .
- Handling : Use gloveboxes for moisture-sensitive steps; avoid prolonged exposure to acidic/basic conditions that may protonate the amino group and induce racemization .
How do variations in solvent polarity and temperature affect the kinetics of intramolecular cyclization during indenol framework formation?
Q. Advanced
- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate cyclization via stabilization of transition states, but may increase racemization risk. Non-polar solvents (toluene) favor slower, more controlled reactions .
- Temperature : Lower temperatures (−78°C) favor kinetic control, reducing side reactions; higher temperatures (40°C) promote thermodynamic products but risk epimerization .
What strategies reconcile conflicting crystallographic and spectroscopic data regarding the amino group’s protonation state under physiological conditions?
Q. Advanced
- pH-Dependent Studies : Perform H NMR titrations (pH 2–10) to identify protonation shifts. Correlate with X-ray crystallography data to resolve discrepancies in solid-state vs. solution-state configurations .
- Computational pKa Prediction : Use DFT calculations (e.g., Gaussian 16) to model protonation equilibria and validate against experimental IR/Raman spectra .
What are its primary applications in pharmacological research, particularly enzyme inhibition studies?
Q. Basic
- Enzyme Inhibition : Serves as a scaffold for designing transition-state analogs targeting serine hydrolases (e.g., acetylcholinesterase) due to its rigid bicyclic structure .
- Mechanistic Probes : Used in kinetic studies to elucidate binding modes via fluorescence quenching or isothermal titration calorimetry (ITC) .
How can reaction optimization mitigate byproduct formation during large-scale synthesis?
Q. Advanced
- Design of Experiments (DoE) : Apply factorial designs to optimize reagent stoichiometry, catalyst loading, and reaction time, minimizing diastereomer formation .
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR™ to track intermediate concentrations and adjust parameters in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
